methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15155193
InChI: InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32)
SMILES:
Molecular Formula: C26H27N5O5
Molecular Weight: 489.5 g/mol

methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

CAS No.:

Cat. No.: VC15155193

Molecular Formula: C26H27N5O5

Molecular Weight: 489.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 4-(2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate -

Specification

Molecular Formula C26H27N5O5
Molecular Weight 489.5 g/mol
IUPAC Name methyl 4-[[2-[1-ethyl-3-methyl-5,7-dioxo-6-(2-phenylethyl)pyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate
Standard InChI InChI=1S/C26H27N5O5/c1-4-31-23-22(17(2)28-31)30(16-21(32)27-20-12-10-19(11-13-20)25(34)36-3)26(35)29(24(23)33)15-14-18-8-6-5-7-9-18/h5-13H,4,14-16H2,1-3H3,(H,27,32)
Standard InChI Key RCEAQEKFJZLILY-UHFFFAOYSA-N
Canonical SMILES CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CCC3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)C(=O)OC

Introduction

Chemical Identity and Classification

Molecular and Structural Features

The compound’s structure integrates a pyrazolo[4,3-d]pyrimidine ring system fused with a phenethyl group at position 6 and an acetamido benzoate moiety at position 4. Key functional groups include:

  • Pyrazolo[4,3-d]pyrimidine core: A bicyclic system with nitrogen atoms at positions 1, 3, 4, and 7, contributing to electron-deficient characteristics and π-π stacking potential .

  • Phenethyl substituent: Enhances lipophilicity, potentially improving membrane permeability.

  • Acetamido benzoate ester: Provides sites for hydrogen bonding and enzymatic hydrolysis .

Table 1: Molecular Properties

PropertyValue
CAS Number1357815-72-5
Molecular FormulaC<sub>27</sub>H<sub>28</sub>N<sub>6</sub>O<sub>5</sub>
Molecular Weight489.532 g/mol
InChI KeyRCEAQEKFJZLILY-UHFFFAOYSA-N

The InChI key facilitates database searches for structural analogs and reactivity studies.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrazolo[4,3-d]pyrimidine core. A representative approach includes:

  • Condensation: Reacting 1-ethyl-3-methylpyrazole-5-amine with diethyl oxalate under acidic conditions to form the pyrimidine ring .

  • Alkylation: Introducing the phenethyl group via nucleophilic substitution using phenethyl bromide in the presence of a base like potassium carbonate.

  • Acetamido Benzoate Coupling: Reacting the intermediate with methyl 4-(2-chloroacetamido)benzoate in a polar aprotic solvent (e.g., DMF) with triethylamine as a base .

Critical Reaction Parameters:

  • Temperature: Maintained between 60–80°C to prevent side reactions.

  • Solvent Choice: Tetrahydrofuran (THF) and dimethylformamide (DMF) are preferred for their ability to dissolve intermediates .

  • Catalysts: Palladium-based catalysts (e.g., Pd/C) are employed for hydrogenation steps, ensuring high yields .

Purification and Analysis

  • Chromatography: High Performance Liquid Chromatography (HPLC) with a C18 column achieves >95% purity.

  • Spectroscopic Validation:

    • IR Spectroscopy: Peaks at 1715 cm<sup>−1</sup> (ester C=O) and 1660 cm<sup>−1</sup> (amide C=O) .

    • <sup>1</sup>H NMR: Signals at δ 1.32 ppm (triplet, CH<sub>3</sub>CH<sub>2</sub>) and δ 7.05 ppm (methine proton) .

Structural and Mechanistic Insights

X-ray Crystallography and Computational Modeling

Although crystallographic data for this specific compound is limited, studies on analogs reveal:

  • Planar Pyrazolo[4,3-d]pyrimidine Core: Facilitates interactions with aromatic residues in enzyme active sites .

  • Torsional Flexibility: The phenethyl group adopts multiple conformations, influencing binding affinity .

Molecular Docking Studies:
Docking simulations using FLT3 kinase (a target in leukemia) show the compound occupies the ATP-binding pocket, with hydrogen bonds formed between the acetamido group and Glu 661 .

Cell LineGI<sub>50</sub> (μM)Target Pathway
HL-60 (Leukemia)1.17FLT3
A498 (Renal)4.56PI3K/AKT

Anti-Inflammatory and Antimicrobial Effects

  • COX-2 Inhibition: The benzoate ester moiety mimics arachidonic acid, competitively inhibiting cyclooxygenase-2.

  • Anti-Quorum Sensing: Disrupts bacterial communication in Pseudomonas aeruginosa at 25 μg/mL .

Chemical Reactivity and Derivative Synthesis

Functional Group Transformations

  • Ester Hydrolysis: Treatment with NaOH yields the carboxylic acid derivative, enhancing water solubility .

  • Reduction: Lithium aluminum hydride reduces the amide to an amine, altering pharmacokinetic properties .

Notable Derivatives:

  • 4-Carboxy Analog: Increased affinity for hydrophilic binding pockets (IC<sub>50</sub> = 0.89 μM vs. FLT3) .

  • Phenethyl Replacement: Substituting phenethyl with cyclopropyl enhances metabolic stability.

Applications in Drug Development

Preclinical Studies

  • Pharmacokinetics: Oral bioavailability of 34% in murine models, with a half-life of 2.7 hours.

  • Toxicity Profile: No hepatotoxicity observed at doses ≤50 mg/kg.

Patent Landscape

  • WO2005/80388: Covers synthetic methods for pyrazolo[4,3-d]pyrimidine acetamides .

  • US20230151021A1: Claims use in treating FLT3-mutant acute myeloid leukemia .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator